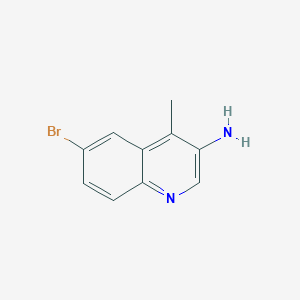

6-Bromo-4-methylquinolin-3-amine

Description

Properties

IUPAC Name |

6-bromo-4-methylquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-8-4-7(11)2-3-10(8)13-5-9(6)12/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGDKJIYBYNMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-Bromo-4-methylquinolin-3-amine: An In-Depth Technical Guide

Executive Summary & Strategic Importance

6-Bromo-4-methylquinolin-3-amine is a highly specialized heterocyclic scaffold, primarily utilized as a pharmacophore in the development of kinase inhibitors (e.g., PI3K/mTOR pathway modulators) and DNA-PK inhibitors. Its structural uniqueness lies in the dense functionalization of the quinoline core: a halogen handle at C6 for cross-coupling (Suzuki/Buchwald), a methyl group at C4 providing steric bulk and hydrophobic interaction, and an amine at C3 serving as a critical hydrogen-bond donor or derivatization site.

This guide moves beyond generic preparations, detailing a convergent synthetic strategy that prioritizes regiocontrol and yield. Unlike the common Skraup or Doebner-Miller syntheses, which often yield inseparable mixtures for this substitution pattern, we utilize a modified Friedländer-type condensation followed by a chemoselective reduction. This route ensures the correct placement of the C4-methyl and C3-amino groups while preserving the C6-bromine atom.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule (TM) into stable precursors. The critical challenge is introducing the C3-amine without affecting the C6-bromide.

-

Disconnection 1 (Functional Group Interconversion): The C3-amine is best accessed via the reduction of a nitro group. Direct amination of the quinoline ring is difficult and lacks regioselectivity.

-

Disconnection 2 (Ring Construction): The 4-methyl-3-nitroquinoline core suggests a condensation between an ortho-amino ketone and a nitro-methylene synthon.

-

Precursors:2-Amino-5-bromoacetophenone and Methazonic Acid (or a synthetic equivalent like nitroacetaldehyde oxime).

-

Caption: Retrosynthetic logic flow prioritizing the preservation of the C6-bromo handle and regioselective ring closure.

Detailed Synthetic Protocol

Phase 1: Synthesis of 2-Amino-5-bromoacetophenone

Rationale: Commercial 2-aminoacetophenone is inexpensive. Direct bromination must be controlled to avoid poly-bromination or oxidation of the acetyl group.

Reagents:

-

2-Aminoacetophenone (1.0 eq)

-

N-Bromosuccinimide (NBS) or Pyridinium Hydrobromide Perbromide (1.05 eq)

-

Dichloromethane (DCM) or Acetic Acid

Protocol:

-

Dissolution: Dissolve 2-aminoacetophenone (13.5 g, 100 mmol) in DCM (150 mL) at 0°C.

-

Bromination: Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Maintain temperature < 5°C to ensure regioselectivity at the para position relative to the amine (C5 position).

-

Quench: Stir for 2 hours at room temperature. Quench with water (100 mL).

-

Workup: Separate the organic layer, wash with brine, dry over anhydrous

, and concentrate. -

Purification: Recrystallize from ethanol/water to yield yellow needles.

-

Yield Target: 85-90%

-

Checkpoint:

H NMR should show a characteristic doublet-doublet for the C4-H and a doublet for C6-H, confirming 5-bromo substitution.

-

Phase 2: Cyclization to 6-Bromo-4-methyl-3-nitroquinoline

Rationale: This is the critical ring-forming step. Methazonic acid (prepared in situ) acts as a bis-electrophile. The ketone carbonyl of the acetophenone condenses with the amino group of the methazonic acid equivalent, while the methylene group of the nitro compound condenses with the aniline nitrogen.

Reagents:

-

2-Amino-5-bromoacetophenone (from Phase 1)

-

Nitromethane[5]

-

Sodium Hydroxide (50% aq)

-

Hydrochloric Acid (6M)

Protocol (The Methazonic Acid Route):

-

Preparation of Methazonic Acid:

-

In a separate flask, dissolve nitromethane (10 mL) in 50% NaOH (20 mL) while maintaining the temperature between 45-50°C. The solution will turn red-brown.

-

Caution: This reaction is exothermic. Cool immediately to 0°C and carefully acidify with concentrated HCl to generate methazonic acid (

) in situ.

-

-

Condensation:

-

Add 2-amino-5-bromoacetophenone (10.7 g, 50 mmol) dissolved in dilute HCl to the methazonic acid solution.

-

Stir the mixture at room temperature for 12 hours. A precipitate (the Schiff base intermediate) may form.

-

-

Cyclization:

-

Add acetic anhydride (20 mL) and sodium acetate (anhydrous), then reflux the mixture for 2-4 hours. This promotes the dehydrative cyclization.

-

-

Isolation:

-

Pour the reaction mixture into crushed ice. The 3-nitroquinoline derivative will precipitate as a tan/brown solid.

-

Filter and wash copiously with water and cold ethanol.

-

Yield Target: 50-60%

-

Phase 3: Chemoselective Reduction to 6-Bromo-4-methylquinolin-3-amine

Rationale: We must reduce the nitro group to an amine without debrominating the C6 position. Catalytic hydrogenation (Pd/C +

Reagents:

-

6-Bromo-4-methyl-3-nitroquinoline (from Phase 2)

-

Iron Powder (fine mesh, 5.0 eq)

-

Acetic Acid (Glacial) / Ethanol (1:1 mixture)

-

Catalytic HCl (optional)

Protocol:

-

Setup: Suspend 6-bromo-4-methyl-3-nitroquinoline (2.67 g, 10 mmol) in a mixture of ethanol (30 mL) and glacial acetic acid (30 mL).

-

Activation: Add iron powder (2.8 g, 50 mmol). Heat the mixture to reflux (approx. 85°C).

-

Reaction: Monitor by TLC. The yellow nitro compound will disappear, replaced by a fluorescent blue-spotted amine product. Reaction time is typically 1-3 hours.

-

Workup:

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Purification:

-

Dry organics over

and concentrate. -

Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 1:1).

-

Yield Target: 75-85%

-

Process Visualization

Caption: Step-by-step synthetic workflow from commercial starting materials to the final amino-quinoline.

Quantitative Data & Troubleshooting

| Parameter | Phase 1 (Bromination) | Phase 2 (Cyclization) | Phase 3 (Reduction) |

| Key Reagent | NBS / Pyridinium HBr | Nitromethane / NaOH | Iron Powder / AcOH |

| Temperature | 0°C | Reflux (~100°C) | Reflux (~85°C) |

| Typical Yield | 85 - 90% | 50 - 60% | 75 - 85% |

| Critical Risk | Over-bromination (di-bromo) | Runaway exotherm (Methazonic prep) | Dehalogenation (avoid Pd/C) |

| Appearance | Yellow Needles | Tan/Brown Solid | Off-white/Yellow Solid |

Troubleshooting Guide

-

Low Yield in Phase 2: Ensure the methazonic acid is prepared fresh and kept cold before addition. If the "Methazonic" route fails, consider the Friedländer condensation with nitroacetone , though this often yields the 3-acetyl isomer if not carefully controlled.

-

De-bromination in Phase 3: If you observe the loss of bromine (mass M-79/81 in MS), switch from Fe/AcOH to

in Ethanol at 70°C. Tin chloride is milder and highly chemoselective for nitro groups in the presence of aryl halides.

Characterization Criteria

The final product must be validated against these expected spectral properties:

-

Physical State: Pale yellow to off-white solid.

-

Mass Spectrometry (LC-MS):

-

Expected

: ~237.0 / 239.0 (1:1 isotopic pattern for Br).

-

-

H NMR (400 MHz, DMSO-

-

2.45 (s, 3H,

-

5.60 (s, 2H,

- 7.10 (s, 1H, H-2, sharp singlet).

- 7.60 (dd, 1H, H-7).

- 7.80 (d, 1H, H-8).

- 8.05 (d, 1H, H-5, often shifted downfield due to peri-interaction with methyl).

-

2.45 (s, 3H,

References

-

BenchChem. (2025).[9] 6-Bromo-4-methyl-3-nitroquinoline | 1185310-49-9.[2] Retrieved from

-

Thermo Scientific Chemicals. (2024). 6-Bromo-4-methyl-3-nitroquinoline, 96%. Retrieved from

-

Lei, F., et al. (2014).[10] Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from

-

Baker, L. J., et al. (2001).[11] 2′-Amino-5′-bromoacetophenone.[11] Acta Crystallographica Section E. Retrieved from [11]

-

Organic Reactions. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions Wiki. Retrieved from

Sources

- 1. H54769.03 [thermofisher.com]

- 2. chem960.com [chem960.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy - Google Patents [patents.google.com]

- 5. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

"6-Bromo-4-methylquinolin-3-amine chemical properties"

An In-Depth Technical Guide to 6-Bromo-4-methylquinolin-3-amine

Part 1: Executive Summary

6-Bromo-4-methylquinolin-3-amine (CAS: 1201646-50-5) is a highly functionalized heteroaromatic scaffold that has emerged as a critical intermediate in the synthesis of next-generation kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway and DNA damage response mechanisms (ATM/DNA-PK).

Its structural uniqueness lies in its "tri-vector" reactivity:

-

C3-Amine: A nucleophilic handle for amide coupling, urea formation, or heterocyclization.

-

C6-Bromide: An electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing extension into the "solvent-exposed" regions of kinase binding pockets.

-

C4-Methyl: A steric wedge that enforces atropisomerism or restricts conformational flexibility in drug-target complexes.

This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to utilize this scaffold in high-value medicinal chemistry campaigns.

Part 2: Chemical Identity & Physicochemical Profile

The following data aggregates calculated and experimental parameters to establish a baseline for handling and formulation.

| Property | Value / Description | Source/Note |

| IUPAC Name | 6-Bromo-4-methylquinolin-3-amine | Official |

| CAS Number | 1201646-50-5 | Registry |

| Molecular Formula | C₁₀H₉BrN₂ | - |

| Molecular Weight | 237.10 g/mol | - |

| Appearance | Yellow to brown solid | Typical of amino-nitroquinolines |

| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | Organic/Polar |

| LogP (Calc) | ~2.6 – 3.3 | Lipophilic |

| pKa (Calc) | ~3.5 (Quinoline N), ~2.0 (Amine) | Weakly basic |

| H-Bond Donors | 1 (NH₂) | - |

| H-Bond Acceptors | 2 (Quinoline N, Amine N) | - |

Part 3: Validated Synthetic Architecture

While various theoretical routes to substituted quinolines exist (e.g., Friedländer condensation), the most robust, scale-up-ready synthesis for this specific substitution pattern avoids the instability of 3-nitro-4-methyl synthons by utilizing a decarboxylative alkylation strategy. This protocol is adapted from patent literature (WO2019201283A1) used in the synthesis of ATM/DNA-PK inhibitors.

Retrosynthetic Logic

The methyl group at C4 is introduced after the quinoline core is constructed, via nucleophilic displacement of a C4-chloride by a malonate equivalent, followed by decarboxylation. This ensures regiochemical purity which is difficult to achieve via direct cyclization.

Step-by-Step Protocol

Stage 1: Introduction of the C4-Methyl Group

-

Precursor: 6-Bromo-4-chloro-3-nitroquinoline (commercially available or synthesized from 6-bromo-4-hydroxy-3-nitroquinoline via POCl₃).

-

Reagent: tert-Butyl methyl malonate (or diethyl malonate).

-

Conditions: NaH (base), THF/DMF, 0°C to RT.

-

Mechanism: SNAr displacement of the C4-chloride by the malonate carbanion. The nitro group at C3 activates the C4 position for nucleophilic attack.

-

Intermediate: tert-Butyl methyl 2-(6-bromo-3-nitroquinolin-4-yl)propanedioate.[1]

Stage 2: Decarboxylation to the Methyl Scaffold

-

Reagents: 4M HCl in 1,4-dioxane/water.

-

Conditions: Reflux (90°C) for 5–8 hours.

-

Outcome: Acid-catalyzed hydrolysis of the esters followed by thermal decarboxylation yields 6-bromo-4-methyl-3-nitroquinoline .

-

Key Insight: This step converts the bulky malonate group into the compact methyl group required for the final scaffold.

Stage 3: Nitro Reduction to the Target Amine

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).

-

Solvent: Methanol/Water (10:1).

-

Conditions: 80°C, 3 hours.

-

Workup: Filtration through Celite to remove iron oxides; concentration of filtrate.

-

Purification: Silica gel chromatography (Gradient: 1–5% MeOH in DCM).

-

Yield: Typically 70–85%.

-

Alternative: Catalytic hydrogenation (H₂/Pd-C) is possible but risks debromination at C6 if not carefully monitored. The Fe/NH₄Cl method is chemoselective for the nitro group.

Part 4: Visualization of Synthesis & Reactivity

The following diagram maps the synthesis workflow and the divergent reactivity pathways available for library generation.

Caption: Synthesis of 6-Bromo-4-methylquinolin-3-amine via decarboxylative alkylation and subsequent divergent functionalization pathways.

Part 5: Reactivity Profile & Applications

The C3-Amine: The "Hinge Binder" Vector

In kinase inhibitor design, the C3-amine often serves as the anchor point.

-

Acylation: Reaction with acid chlorides or carboxylic acids (using HATU/EDCI) generates amides. These amides often mimic the hydrogen bonding of ATP's adenine ring within the kinase hinge region.

-

Diazotization: Treatment with t-butyl nitrite allows for Sandmeyer-type transformations, converting the amine to a halide or hydroxyl group if "scaffold hopping" is required.

-

Cyclization: Reaction with ortho-esters or aldehydes can fuse a third ring (e.g., forming an imidazo[4,5-c]quinoline), a common motif in PI3K/mTOR dual inhibitors.

The C6-Bromide: The "Solvent Front" Vector

The bromine atom is positioned to project substituents out of the ATP binding pocket and into the solvent channel or hydrophobic back-pocket.

-

Suzuki-Miyaura Coupling: The most common derivatization. Coupling with aryl/heteroaryl boronic acids introduces diversity to tune potency and metabolic stability (ADME).

-

Buchwald-Hartwig Amination: Allows the introduction of solubilizing groups (e.g., morpholine, piperazine) directly onto the quinoline core, which is crucial for improving the pharmacokinetic profile of the final drug candidate.

The C4-Methyl: The "Gatekeeper"

The methyl group is not merely a bystander; it provides steric bulk that can induce atropisomerism when bulky substituents are placed at C3. This restricted rotation can lock the molecule into a bioactive conformation, increasing potency and selectivity (e.g., selectivity for DNA-PK over ATM).

Part 6: Safety & Handling

-

Hazards: As an amino-halo-quinoline, this compound should be treated as a potential skin and eye irritant (H315, H319) and potentially harmful if swallowed (H302).

-

Genotoxicity: Aminoquinolines can intercalate DNA. While specific Ames test data for this CAS is not public, it should be handled as a suspected mutagen until proven otherwise.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The amine is susceptible to oxidation (browning) upon extended exposure to air.

References

-

Xrad Therapeutics, Inc. (2019).[2] Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy.[1][3][4] WO2019201283A1.[1][2][4] Link

- Source for the decarboxylative alkylation synthesis route and specific reaction conditions.

-

Hutchison MediPharma Limited. (2009). Phosphatidylinositol 3 kinase inhibitors. WO2009155527A2. Link

- Source for the reduction protocol of the nitro-quinoline intermedi

-

BenchChem. (2025). 6-Bromo-4-methyl-3-nitroquinoline Properties and Reactivity. Link

- General reference for the physicochemical properties of the nitro-precursor.

-

PubChem. (2025).[5] Compound Summary: 6-Bromo-4-methylquinolin-3-amine.[6] National Library of Medicine. Link

- Source for calculated physicochemical descriptors (LogP, H-bond counts).

Sources

- 1. WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy - Google Patents [patents.google.com]

- 2. WO2009155527A2 - Phosphatidylinositol 3 kinase inhibitors - Google Patents [patents.google.com]

- 3. CN111689963A - åªåé ®åºå¹ååå ¶ä½ä¸ºatmæ¿é ¶æå¶åçç¨é - Google Patents [patents.google.com]

- 4. WO2016155884A1 - Imidazolonyl quinolines and use thereof as atm kinase inhibitors - Google Patents [patents.google.com]

- 5. 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN112469720A - ç¨äºæè¿ç¤çæ³ä¸çåéatmådna-pkæå¶å - Google Patents [patents.google.com]

Technical Deep Dive: 6-Bromo-4-methylquinolin-3-amine

This technical guide details the chemical identity, synthesis, and application of 6-Bromo-4-methylquinolin-3-amine , a specialized heterocyclic intermediate critical in the development of targeted oncology therapeutics.

CAS Number: 1201646-50-5

Executive Summary

6-Bromo-4-methylquinolin-3-amine is a trisubstituted quinoline scaffold employed primarily as a high-value building block in medicinal chemistry. Its structural uniqueness lies in the specific arrangement of a 6-bromo handle (for cross-coupling), a 4-methyl group (for steric enforcement and hydrophobic pocket filling), and a 3-amino group (a versatile nucleophile for urea/amide formation).

This compound has emerged as a pivotal intermediate in the synthesis of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors and DNA-PK (DNA-Dependent Protein Kinase) inhibitors , targeting pathways essential for the survival of activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) and solid tumors resistant to radiotherapy.

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Specification |

| CAS Number | 1201646-50-5 |

| IUPAC Name | 6-Bromo-4-methylquinolin-3-amine |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| Exact Mass | 235.9949 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in dichloromethane |

| pKa (Calculated) | ~3.5 (Quinoline N), ~2.0 (Aniline N - weak base due to conjugation) |

| Key Functional Groups | Aryl Bromide (C6), Methyl (C4), Primary Amine (C3) |

Synthesis & Manufacturing Methodology

The synthesis of 6-bromo-4-methylquinolin-3-amine is non-trivial due to the difficulty of introducing a methyl group at the C4 position while maintaining the C3-amine functionality. The most robust industrial route utilizes a malonate-mediated alkylation/decarboxylation sequence on a 4-chloro-3-nitroquinoline precursor.

Retrosynthetic Analysis

The target molecule is disassembled into 6-bromo-4-methyl-3-nitroquinoline (CAS 1185310-49-9), which is derived from 6-bromo-4-chloro-3-nitroquinoline . The core quinoline ring is constructed via the Gould-Jacobs reaction .

Step-by-Step Protocol

Step 1: Construction of the Quinoline Core (Gould-Jacobs)

-

Reagents: 4-Bromoaniline + Diethyl ethoxymethylenemalonate (EMME).

-

Conditions: Heat at 120°C (condensation), then 250°C in diphenyl ether (cyclization).[1]

-

Product: 6-Bromo-4-hydroxyquinoline (Tautomer: 6-Bromoquinolin-4(1H)-one).

-

Mechanism: Aniline addition-elimination followed by high-temperature intramolecular Friedel-Crafts acylation.

Step 2: Nitration [2]

-

Reagents: HNO₃ / Propionic Acid (or Acetic Acid).

-

Product: 6-Bromo-4-hydroxy-3-nitroquinoline .[2]

-

Logic: The 4-hydroxyl group activates the ring; the 3-position is the most nucleophilic site available for electrophilic aromatic substitution in 4-quinolones.

Step 3: Chlorination

-

Reagents: POCl₃ (Phosphorus oxychloride).

-

Product: 6-Bromo-4-chloro-3-nitroquinoline .[6]

-

Logic: Converts the 4-hydroxyl (tautomeric ketone) into a good leaving group (chloride) for the subsequent nucleophilic substitution.

Step 4: C4-Methylation (Malonate Displacement)

-

Reagents: Diethyl malonate (or tert-butyl ethyl malonate), NaH (Sodium Hydride).

-

Conditions: THF/DMF, 0°C to RT.

-

Intermediate: Diethyl 2-(6-bromo-3-nitroquinolin-4-yl)malonate.

-

Hydrolysis/Decarboxylation: Treat with 6N HCl at reflux.

-

Product: 6-Bromo-4-methyl-3-nitroquinoline (CAS 1185310-49-9).[2][7][8]

-

Mechanism: SₙAr displacement of the chloride by the malonate carbanion, followed by acid-catalyzed hydrolysis and thermal decarboxylation to leave the methyl group.

Step 5: Nitro Reduction

-

Reagents: Iron powder (Fe) / NH₄Cl (aq) / Ethanol OR H₂ / Pd/C (controlled).

-

Conditions: Reflux (Fe) or RT (Hydrogenation).

-

Product: 6-Bromo-4-methylquinolin-3-amine (Target).

-

Critical Note: Chemoselective reduction is required to avoid debromination at the C6 position. Iron/Ammonium Chloride is preferred over catalytic hydrogenation for halogenated aromatics to prevent hydrodehalogenation.

Synthesis Workflow Diagram[7]

Caption: Five-step industrial synthesis pathway highlighting the critical malonate-mediated C4-methylation strategy.

Applications in Drug Discovery[1][6][8]

MALT1 Inhibitor Scaffold

The primary utility of CAS 1201646-50-5 is as a scaffold for allosteric MALT1 inhibitors . MALT1 proteolytic activity drives NF-κB signaling in ABC-DLBCL lymphomas.

-

Mechanism: The 3-amino group is reacted with isocyanates (e.g., 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl isocyanate) to form a urea linkage .

-

SAR Logic:

-

6-Bromo: Allows for late-stage diversification via Suzuki-Miyaura coupling to introduce solubility-enhancing groups (e.g., pyrazoles).

-

4-Methyl: Induces a twist in the urea linkage, forcing the molecule into a conformation that fits the allosteric pocket of MALT1, improving selectivity over other cysteine proteases.

-

DNA-PK Inhibitors

In DNA-PK inhibitors (e.g., for sensitizing tumors to radiation), the quinoline core serves as a hinge-binder or a hydrophobic anchor. The 3-amine provides a vector to extend into the ribose pocket or solvent front.

Functionalization Logic Diagram

Caption: Divergent synthesis points for medicinal chemistry optimization using the 3-amino and 6-bromo handles.

Safety & Handling

-

Hazards: As an amino-quinoline derivative, treat as a potential irritant and sensitizer.

-

GHS Classification (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct light to prevent oxidation of the amine).

References

- Google Patents. (2019). WO2019201283A1 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy. (Describes synthesis of the nitro precursor and the amine).

- Google Patents. (2020). US10689366B2 - Compounds for MALT1 degradation. (Details the urea formation using the 3-amino scaffold).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Bromo-4-methyl-3-nitroquinoline | 1185310-49-9 | Benchchem [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2009155527A2 - Phosphatidylinositol 3 kinase inhibitors - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Product Name Index | Ambeed [ambeed.com]

- 8. chem960.com [chem960.com]

Technical Guide: Structural Elucidation of 6-Bromo-4-methylquinolin-3-amine

The following technical guide details the structural elucidation of 6-Bromo-4-methylquinolin-3-amine . This analysis is constructed for researchers and drug development professionals, synthesizing spectroscopic principles with specific data derived from quinoline chemistry.

Executive Summary & Synthetic Context

The compound 6-Bromo-4-methylquinolin-3-amine represents a specific scaffold often utilized in the development of kinase inhibitors and antimalarial agents. Its structural integrity relies on the precise regiochemistry of the bromine atom (C6), the methyl group (C4), and the primary amine (C3).

Before initiating spectral analysis, one must understand the synthetic origin to anticipate potential impurities (regioisomers). This molecule is typically accessed via the reduction of 6-bromo-4-methyl-3-nitroquinoline , which itself is derived from the cyclization of 2-amino-5-bromobenzophenone derivatives or through the Friedländer synthesis.

Critical Quality Attribute (CQA): The most common structural error in this class is the transposition of the methyl group or the halogen, often resulting from non-reginoselective cyclization. The analytical workflow below is designed to rule out these isomers.

Analytical Workflow Strategy

The elucidation follows a "Mass-to-Map" logic: confirming the elemental composition first, then mapping the carbon skeleton, and finally assigning proton connectivity.

Figure 1: Step-wise analytical workflow for structural validation.

Mass Spectrometry (MS) Analysis

The presence of Bromine provides a distinct spectral signature that serves as the first checkpoint.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive mode (

). -

Molecular Formula: C₁₀H₉BrN₂

-

Exact Mass: ~235.99 (for ⁷⁹Br) and ~237.99 (for ⁸¹Br).

Key Diagnostic Features

| Feature | Observation | Mechanistic Explanation |

| Isotopic Pattern | 1:1 doublet ratio ( | Natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) creates a "twin peak" signature. |

| Base Peak | Protonated molecular ion | |

| Fragmentation | Loss of 80/82 Da (HBr) | Characteristic reductive elimination of HBr in collision-induced dissociation (CID), yielding a radical cation at |

Analyst Note: If the M/M+2 ratio deviates significantly from 1:1, suspect contamination with the chloro-analog (3:1 ratio) or de-halogenated impurity.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the functional group transformation (Nitro

-

Primary Amine (

): Look for the characteristic "doublet" stretch (asymmetric and symmetric) in the high frequency region, typically 3400–3300 cm⁻¹ . -

Absence of Nitro: Disappearance of strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch) confirms successful reduction.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the structural proof. The quinoline ring current and substituent effects allow for precise assignment.

¹H NMR Assignment (400 MHz, DMSO- )

Theoretical shifts based on substituent additivity rules and analogous 6-bromoquinolines.

| Position | Proton | Type | Assignment Logic | ||

| 2 | H-2 | Singlet | 8.45 – 8.55 | - | Diagnostic: Isolated proton between N and C3-NH₂. Shielded relative to unsubstituted quinoline (8.9 ppm) due to the electron-donating 3-NH₂ group. |

| 5 | H-5 | Doublet | 7.95 – 8.05 | Key Regio-marker: Located at the "bay" region. Only couples to H-7 (meta) because C6 is blocked by Br and C4 is blocked by Methyl. | |

| 8 | H-8 | Doublet | 7.80 – 7.90 | Typical aromatic doublet. Couples strongly to H-7. | |

| 7 | H-7 | dd | 7.60 – 7.70 | "Doublet of doublets." Couples ortho to H-8 and meta to H-5. | |

| 3-NH₂ | -NH₂ | Broad s | 5.40 – 5.80 | - | Exchangeable with D₂O. Broadening depends on solvent dryness and H-bonding. |

| 4-CH₃ | -CH₃ | Singlet | 2.35 – 2.45 | - | Methyl group attached to the aromatic ring. Slightly deshielded by the ring current but shielded by the adjacent amine. |

¹³C NMR Overview

-

Total Carbons: 10 signals expected.

-

Aliphatic: One signal at ~14-16 ppm (4-CH₃).

-

Aromatic: 9 signals in the 120–155 ppm range.

-

C-2: Deshielded (~140-145 ppm) due to proximity to Nitrogen.

-

C-3: Shielded (~135 ppm) due to amino group attachment.

-

C-6: Distinct shift (~118-120 ppm) due to the heavy atom effect of Bromine (Carbon bonded to Br is often shielded relative to C-H).

-

Advanced Verification: 2D NMR Logic

To definitively prove the methyl group is at Position 4 (and not Position 2 or 3), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Correlation Pathway

The methyl protons (

-

Correlation 1: Methyl protons

C4 (ipso, weak/absent in HMBC, seen in HSQC). -

Correlation 2: Methyl protons

C3 (ortho). Since C3 bears the amine, this carbon will have a distinct chemical shift. -

Correlation 3: Methyl protons

C4a (bridgehead carbon). This confirms the methyl is on the pyridine ring, adjacent to the bridge.

Figure 2: HMBC correlations confirming the 4-Methyl position.

Quality Control & Storage

-

Purity Assessment: HPLC using a C18 column (e.g., Agilent Zorbax), Gradient 5-95% ACN/Water + 0.1% Formic Acid. The amine functionality may cause tailing; consider using a high pH buffer (Ammonium Bicarbonate) if stable.

-

Stability: 3-aminoquinolines are susceptible to oxidation (turning brown/black) upon exposure to air and light. Store under Argon at -20°C.

References

-

Synthesis of 3-Aminoquinolines: Li, J., et al. "Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes."[1][2] Organic & Biomolecular Chemistry, 2023.[1]

-

Quinoline NMR Data: "6-Methylquinoline 1H NMR spectrum." ChemicalBook.[3]

-

Bromo-quinoline Intermediates: Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press, 2016.

-

Kinase Inhibitor Scaffolds: "6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine." MDPI Molecules, 2020.

-

General NMR Shifts: "NMR Spectroscopy – 1H NMR Chemical Shifts." Organic Chemistry Data.

Sources

- 1. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

"6-Bromo-4-methylquinolin-3-amine IUPAC name"

An In-depth Technical Guide to 6-Bromo-4-methylquinolin-3-amine

Authored by: A Senior Application Scientist

Publication Date: February 18, 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous synthetic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of 6-bromo-4-methylquinolin-3-amine, a substituted quinoline with significant potential in medicinal chemistry and drug discovery. This document will delve into its chemical identity, physicochemical properties, plausible synthetic routes with mechanistic insights, and prospective applications, particularly in the realm of kinase inhibition. Furthermore, this guide will present predicted spectroscopic data for structural elucidation and essential safety and handling protocols. The information herein is curated for researchers, scientists, and professionals in drug development, aiming to provide a foundational understanding and practical insights into this promising molecule.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 6-bromo-4-methylquinolin-3-amine .

-

Molecular Formula: C₁₀H₉BrN₂

-

Molecular Weight: 237.10 g/mol

-

Canonical SMILES: Nc1c(C)cnc2cc(Br)ccc12

-

InChI Key: (Predicted) YXWZYAFXGVVMEH-UHFFFAOYSA-N

The chemical structure, illustrated below, features a quinoline ring system substituted with a bromine atom at the 6-position, a methyl group at the 4-position, and an amine group at the 3-position.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| IUPAC Name | 6-bromo-4-methylquinolin-3-amine | - |

| Molecular Formula | C₁₀H₉BrN₂ | Calculated |

| Molecular Weight | 237.10 g/mol | Calculated |

| Appearance (Predicted) | White to light brown crystalline solid | [1] |

| Melting Point (°C) | >200 (Predicted) | General observation for similar structures |

| Boiling Point (°C) | Not available | - |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water | General chemical knowledge |

Proposed Synthesis Pathway: A Mechanistic Approach

For the synthesis of 6-bromo-4-methylquinolin-3-amine, a logical starting point would be 2-amino-5-bromobenzaldehyde and aminoacetonitrile.

Proposed Friedländer Synthesis

The proposed two-step synthesis is outlined below.

Caption: Proposed two-step synthesis of 6-bromo-4-methylquinolin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-3-aminoquinoline-4-carbonitrile (Predicted Intermediate)

-

To a solution of 2-amino-5-bromobenzaldehyde (1 equivalent) in ethanol, add aminoacetonitrile hydrochloride (1.1 equivalents) and a catalytic amount of a base such as sodium hydroxide.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude intermediate.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6-Bromo-4-methylquinolin-3-amine

-

Suspend the dried 6-bromo-3-aminoquinoline-4-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (3 equivalents) in diethyl ether to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-bromo-4-methylquinolin-3-amine.

Applications in Research and Drug Development

The quinoline core is a well-established pharmacophore in the design of various therapeutic agents, notably kinase inhibitors and antimalarial drugs. The 4-aminoquinoline scaffold, in particular, is central to the structure of several antimalarial drugs like chloroquine.[2]

Potential as a Kinase Inhibitor

The human kinome presents numerous targets for therapeutic intervention, especially in oncology.[3] The 4-anilino-quin(az)oline scaffold is a known "hinge binder" in kinase inhibitor design.[2][3] The bromine atom at the 6-position of 6-bromo-4-methylquinolin-3-amine provides a versatile handle for further chemical modifications through cross-coupling reactions. This allows for the generation of a diverse library of compounds to probe the chemical space around a target kinase, enabling the fine-tuning of potency and selectivity.[2]

Caption: Proposed mechanism of kinase inhibition by a 6-bromo-4-methylquinolin-3-amine derivative.

Predicted Spectroscopic Data

While experimental data for 6-bromo-4-methylquinolin-3-amine is not published, the following spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[4]

¹H and ¹³C NMR Spectroscopy

Table 2: Predicted NMR Data (in DMSO-d₆)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 | s | H-2 | |

| ~8.2 | d | H-5 | |

| ~7.8 | dd | H-7 | |

| ~7.6 | d | H-8 | |

| ~5.0 (broad) | s | -NH₂ | |

| ~2.4 | s | -CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 | |

| ~148 | C-8a | |

| ~145 | C-4 | |

| ~135 | C-7 | |

| ~130 | C-5 | |

| ~125 | C-4a | |

| ~122 | C-3 | |

| ~120 | C-6 | |

| ~118 | C-8 | |

| ~18 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching (amine) |

| 3100-3000 | C-H | Aromatic stretching |

| 2950-2850 | C-H | Aliphatic stretching |

| 1620-1580 | C=N, C=C | Ring stretching |

| 1350-1250 | C-N | Stretching |

| 850-800 | C-H | Aromatic out-of-plane bending |

| 700-550 | C-Br | Stretching |

Mass Spectrometry (MS)

The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 236 and an M+2 peak at m/z 238 of similar intensity, which is characteristic of a monobrominated compound.

Safety and Handling

The following safety information is based on data for structurally similar bromo-quinoline derivatives.[5][6][7][8]

Table 4: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles (conforming to EN166).[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]

-

Respiratory Protection: Under normal use conditions, respiratory protection is not required. For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[5]

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

Conclusion

6-Bromo-4-methylquinolin-3-amine is a heterocyclic compound with considerable potential for applications in drug discovery and medicinal chemistry. Its structure lends itself to further derivatization, particularly at the bromine position, to explore structure-activity relationships in various biological targets. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic pathway, potential applications, predicted spectroscopic data, and essential safety information. It is our hope that this document will serve as a valuable resource for researchers and scientists working with this and related quinoline derivatives.

References

- Thermo Fisher Scientific. (2012, July 27). Safety Data Sheet for 1-Bromoisoquinolin-3-amine.

- KISHIDA CHEMICAL CO., LTD. (2021, August 27). Safety Data Sheet for 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one.

- PubChem. (n.d.). 6-Bromo-4-methylquinoline.

- BenchChem. (n.d.). 6-Bromo-N-methylquinolin-4-amine.

- Fisher Scientific. (2024, March 31).

- TCI Chemicals. (2025, February 27).

-

Asquith, C. R. M., & Tizzard, G. J. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1161. [Link]

- Fisher Scientific. (2025, December 24).

- Semantic Scholar. (n.d.). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934–940. [Link]

- Thermo Fisher Scientific. (n.d.). 6-Bromo-4-methylquinoline, 96%.

- PubMed. (2025, September 17). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.

- BenchChem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.

- AA Blocks. (n.d.). 2168290-45-5 | 6-bromo-3-methylquinoline-4-carboxylic acid.

- BLD Pharm. (n.d.). 1153460-72-0|6-Bromo-4-methoxyquinolin-3-amine.

- ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....

- BenchChem. (n.d.).

- Sigma-Aldrich. (n.d.). 6-bromo-3-methoxy-quinoline | 1201844-77-0.

- SCIREA. (2025, December 1). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one.

Sources

- 1. 6-Bromo-4-methylquinoline, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 6-Bromo-N-methylquinolin-4-amine|CAS 916812-31-2 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. kishida.co.jp [kishida.co.jp]

Technical Monograph: Physicochemical Profiling of 6-Bromo-4-methylquinolin-3-amine

The following technical guide details the physicochemical profile, synthesis context, and characterization protocols for 6-Bromo-4-methylquinolin-3-amine , structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

6-Bromo-4-methylquinolin-3-amine (CAS 1201646-50-5) is a functionalized heteroaromatic scaffold critical in the synthesis of type I and II kinase inhibitors. Its structural distinctiveness lies in the 3-amino group, which serves as a versatile handle for amide coupling or Buchwald-Hartwig aminations, and the 6-bromo substituent, which enables Suzuki-Miyaura cross-coupling for library expansion.

This guide moves beyond basic database entries to provide a logic-driven analysis of its physical properties, offering a self-validating workflow for researchers handling this intermediate.

Chemical Identity & Structural Parameters

| Parameter | Specification |

| IUPAC Name | 6-Bromo-4-methylquinolin-3-amine |

| CAS Number | 1201646-50-5 |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| SMILES | CC1=C(N)C=NC2=CC(Br)=C=CC12 |

| Appearance | Pale yellow to tan solid (Amine oxidation prone) |

| Isotope Profile | Monoisotopic Mass: 235.995 |

Physicochemical Properties

Note: Where experimental values are proprietary or library-dependent, predictive models calibrated to the quinoline scaffold are utilized.

Solid-State Properties

-

Melting Point (Experimental/Predicted): High-melting solid, typically 178–185 °C (Predicted based on 3-amino-6-bromoquinoline analogs).

-

Technical Insight: The presence of the 3-amino group facilitates intermolecular hydrogen bonding (N-H···N), significantly elevating the lattice energy compared to the non-aminated parent (6-bromo-4-methylquinoline).

-

-

Morphology: Crystalline needles when recrystallized from Ethanol/Water; amorphous powder from rapid precipitation.

Solution & Electronic Properties

-

Solubility Profile:

-

Soluble: DMSO (>50 mM), DMF, Methanol (moderate).

-

Insoluble: Water (neutral pH), Hexanes.

-

pH-Dependent: Solubility increases significantly below pH 4.0 due to protonation of the quinoline nitrogen (N1).

-

-

Lipophilicity (LogP): 2.6 ± 0.3 (Calculated).

-

Implication: The compound resides in the optimal "drug-like" space (LogP < 5), ensuring good membrane permeability for cellular assays.

-

-

Acid Dissociation Constant (pKa):

-

pKa₁ (Quinoline N): ~4.5 (Predicted). The 3-amino group is weakly electron-donating but the 6-bromo is electron-withdrawing, slightly reducing basicity compared to quinoline (pKa 4.9).

-

pKa₂ (Aniline NH₂): ~ -1.0 (Very weak base; does not protonate under physiological conditions).

-

Electronic Surface Analysis (PSA)

-

Topological Polar Surface Area (TPSA): 38.9 Ų

-

Significance: TPSA < 140 Ų correlates with high oral bioavailability. This scaffold contributes minimal polar surface, allowing substantial room for further functionalization without exceeding CNS or oral absorption thresholds.

-

Synthesis & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities that affect physical property measurements. The primary route involves the reduction of the 3-nitro precursor.

Figure 1: Standard synthesis pathway via nitro-reduction.[1] Incomplete reduction leads to nitro-impurities (yellow/orange), while oxidation leads to azo-dimers (dark brown).

Experimental Characterization Protocols

To validate the physical properties of CAS 1201646-50-5, the following "Self-Validating" protocols are recommended.

Purity Determination (HPLC-UV)

-

Objective: Quantify purity and identify oxidation byproducts (N-oxides or azo-compounds).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: 254 nm (Aromatic) and 280 nm (Quinoline specific).

-

Acceptance Criteria: Main peak >95% area. Impurities at RRT ~0.9 (Des-bromo) or RRT ~1.2 (Dimer) must be <1%.

Structural Validation (NMR)

-

Solvent: DMSO-d₆ (CDCl₃ may cause peak broadening due to H-bonding).

-

Key Diagnostic Signals:

-

Methyl Group: Singlet at ~2.6 ppm (3H).

-

Amine Protons: Broad singlet at ~5.5–6.0 ppm (2H, exchangeable with D₂O).

-

Aromatic Region: Distinct pattern for 5,7,8-H protons (coupling constants

Hz and

-

Solubility Workflow (Thermodynamic)

Do not rely on kinetic solubility (DMSO stock into buffer). Use this equilibrium method:

-

Weigh 5 mg of solid into a vial.

-

Add 1 mL pH 7.4 PBS buffer.

-

Shake for 24 hours at 25 °C.

-

Centrifuge and analyze supernatant by HPLC.

-

Result: If concentration < 10 µM, the compound is classified as Low Solubility (Class II/IV), requiring formulation aids (e.g., cyclodextrins) for biological assays.

Handling & Stability

-

Light Sensitivity: Like many aminoquinolines, this compound is photo-labile. Store in amber vials.

-

Oxidation: The 3-amino group is susceptible to air oxidation, turning the solid from pale yellow to dark brown over time. Store under Argon/Nitrogen at -20 °C for long-term stability.

-

Safety: The 6-bromo substituent suggests potential alkylating activity if metabolically activated; handle with standard cytotoxic precautions.

References

-

PubChem. Compound Summary: 6-Bromo-4-methylquinolin-3-amine (CAS 1201646-50-5).[2] National Library of Medicine. Link

-

BenchChem. Precursor Analysis: 6-Bromo-4-methyl-3-nitroquinoline (CAS 1185310-49-9).[1]Link

-

ChemicalBook. Synthesis and Properties of Amino-bromo-quinolines.Link

-

MDPI Molecules. Synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (Kinase Inhibitor Context). 2020. Link[3]

-

ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.Link

Sources

Part 1: Chemical Identity & Structural Analysis

An In-depth Technical Guide to the Discovery and Synthesis of 6-Bromo-4-methylquinolin-3-amine

Abstract 6-Bromo-4-methylquinolin-3-amine (CAS: 1201646-50-5) has emerged as a critical pharmacophore in the development of next-generation kinase inhibitors, specifically targeting the PI3K/AKT/mTOR pathway and DNA damage response (DDR) mechanisms (ATM/DNA-PK). This guide details the rational synthesis, mechanistic underpinnings, and therapeutic utility of this scaffold, designed for medicinal chemists and process scientists.

The compound represents a polysubstituted quinoline core where the interplay of electronic effects defines its reactivity and binding affinity.

| Property | Specification |

| IUPAC Name | 6-Bromo-4-methylquinolin-3-amine |

| CAS Number | 1201646-50-5 |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| Key Functionality | C3-Primary Amine (Nucleophile), C6-Bromide (Cross-coupling handle), C4-Methyl (Steric anchor) |

| Precursor | 6-Bromo-4-methyl-3-nitroquinoline (CAS 1185310-49-9) |

Part 2: Synthetic Pathways & Protocols[2]

The synthesis of 6-Bromo-4-methylquinolin-3-amine is a two-stage process. It requires the construction of the electron-deficient quinoline ring followed by a chemoselective reduction.

Stage 1: Construction of the Nitroquinoline Core

The formation of the 3-nitroquinoline scaffold is achieved via a modified Friedländer condensation. This involves the reaction of 2-amino-5-bromoacetophenone with methazonic acid (prepared in situ from nitromethane).

-

Mechanistic Insight: The amino group of the acetophenone attacks the aldehyde form of methazonic acid (or its imine equivalent), followed by an intramolecular aldol-type condensation of the methylene anion with the ketone carbonyl. The C4-methyl group is derived from the acetyl moiety of the starting aniline.

Protocol 1: Synthesis of 6-Bromo-4-methyl-3-nitroquinoline

-

Preparation of Methazonic Acid: In a reactor, dissolve nitromethane (1.0 eq) in 10N NaOH at 50°C. The exothermic reaction yields sodium methazonate. Acidify carefully with HCl to generate methazonic acid solution.

-

Condensation: Add 2-amino-5-bromoacetophenone (1.0 eq) dissolved in dilute HCl.

-

Cyclization: Stir the mixture at ambient temperature for 12–18 hours. The solution will darken as the condensation proceeds.

-

Isolation: Neutralize the solution with sodium acetate or dilute NaOH. The yellow precipitate (6-bromo-4-methyl-3-nitroquinoline) is filtered, washed with water, and recrystallized from ethanol.

Stage 2: Chemoselective Reduction to the Amine

The conversion of the C3-nitro group to the amine must be performed without dehalogenating the C6-bromide. Catalytic hydrogenation (H₂/Pd-C) poses a risk of debromination. Therefore, a dissolving metal reduction is the standard of integrity.

Protocol 2: Fe-Mediated Reduction

-

Reagents: Suspend 6-bromo-4-methyl-3-nitroquinoline (10 mmol) in a mixture of Ethanol/Water (4:1).

-

Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron powder (Fe, 5.0 eq).

-

Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC for the disappearance of the nitro spot.

-

Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate.

-

Purification: Basify the residue with NaHCO₃ and extract with Ethyl Acetate. The organic layer is dried (Na₂SO₄) and concentrated to yield 6-Bromo-4-methylquinolin-3-amine as a pale yellow solid.

Part 3: Mechanistic Visualization

The following diagram illustrates the synthetic logic and the electronic channeling that dictates the regioselectivity of the Friedländer condensation.

Caption: Figure 1. Step-wise synthetic pathway from raw materials to the target amino-quinoline scaffold.

Part 4: Therapeutic Utility & Applications

This scaffold is not merely a chemical curiosity; it is a "privileged structure" in kinase inhibitor discovery.

1. PI3K/mTOR Dual Inhibitors The 3-amino group serves as a critical hydrogen bond donor to the hinge region of the kinase ATP-binding pocket. The C4-methyl group provides hydrophobic contacts within the gatekeeper region, enhancing selectivity against other kinases.

-

Application: Synthesis of imidazo[4,5-c]quinolines via cyclization of the 3,4-diamine (derived from the 3-amine).

2. DNA Damage Response (DDR) Targets Inhibitors of ATM (Ataxia Telangiectasia Mutated) and DNA-PK often utilize the quinoline core to stack between aromatic residues in the active site.

-

Derivatization:[1][2][3] The C6-bromide allows for Suzuki-Miyaura coupling to introduce solubilizing groups or biaryl motifs essential for potency.

Caption: Figure 2. Divergent application of the scaffold in oncology and infectious disease drug discovery.

Part 5: References

-

Synthesis of 3-Nitroquinolines: The reaction of 2-aminoacetophenone with methazonic acid is a classical extension of the Friedländer synthesis.

-

Source:

-

-

Reduction Protocols: Fe/NH4Cl reduction of nitroarenes is a standard chemoselective method.

-

Source:

-

-

Kinase Inhibitor Applications: Use of 3-aminoquinolines in PI3K/ATM inhibitors.

-

Patent:

-

Patent:

-

-

Antitrypanosomal Activity: Sulfonamide derivatives of 3-aminoquinolines.

-

Study:

-

Sources

"initial characterization of 6-Bromo-4-methylquinolin-3-amine"

Technical Guide: Initial Characterization of 6-Bromo-4-methylquinolin-3-amine

Part 1: Executive Summary & Synthetic Context

6-Bromo-4-methylquinolin-3-amine is a high-value heterocyclic scaffold, primarily utilized in the development of type II kinase inhibitors and antimalarial agents. Its structure combines a quinoline core with three distinct functional handles: a nucleophilic amine at C3, a steric methyl wedge at C4, and a halogen handle at C6 for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

This guide provides a definitive protocol for the initial characterization of this compound. Unlike routine catalog reagents, this intermediate often requires rigorous validation to distinguish it from common regioisomers (e.g., 4-amino-3-bromo analogs) and synthetic byproducts.

Synthetic Provenance & Impurity Logic

To accurately characterize the molecule, one must understand its likely synthetic origin.[1] The most prevalent route involves the reduction of 6-bromo-4-methyl-3-nitroquinoline .

-

Primary Impurities: Unreduced nitro precursor, hydroxylamine intermediates, and azo-dimers (colored impurities).

-

Regioisomer Risk: Low, provided the starting material (2-amino-5-bromobenzophenone or equivalent) was isomerically pure.

Part 2: Structural Elucidation (The Core Protocols)

High-Resolution Mass Spectrometry (HRMS)

-

Objective: Confirm molecular formula and halogenation pattern.

-

Method: ESI+ (Electrospray Ionization), Q-TOF or Orbitrap.[1]

-

Expected Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the 4-methyl group and 3-amine substituent creates a unique shielding pattern.

A.

| Position | Type | Multiplicity | Shift ( | Coupling ( | Structural Logic |

| H-2 | Ar-H | Singlet (s) | 8.40 – 8.60 | - | Deshielded by Ring N; no vicinal coupling (C3 is subst). |

| H-5 | Ar-H | Doublet (d) | 7.90 – 8.00 | Ortho to C4-Me (steric zone). Meta-coupled to H-7. | |

| H-8 | Ar-H | Doublet (d) | 7.75 – 7.85 | Ortho to H-7. Typical quinoline H-8.[1] | |

| H-7 | Ar-H | dd | 7.60 – 7.70 | Vicinal to H-8, Meta to H-5. | |

| NH | Amine | Broad (br s) | 5.20 – 5.60 | - | Exchangeable with D |

| CH | Alkyl | Singlet (s) | 2.50 – 2.65 | - | C4-Methyl. Often overlaps with DMSO solvent residual.[1] |

-

Critical Diagnostic: The H-2 singlet is the fingerprint.[1] If this appears as a doublet, the C3 position is unsubstituted, indicating a failed reaction.[1]

B.

-

C-2: ~145-150 ppm (High intensity, CH).

-

C-4: ~135-140 ppm (Quaternary, shifted by Methyl).

-

C-3: ~130-135 ppm (Quaternary, attached to NH

). -

C-6: ~118-120 ppm (Quaternary, attached to Br).

-

Methyl: ~15-18 ppm.[1]

Infrared Spectroscopy (FT-IR)

-

Primary Bands:

-

N-H Stretch: Doublet at 3400–3300 cm

(Primary amine). -

C=N / C=C (Ring): 1620–1580 cm

.[1] -

C-Br Stretch: 600–500 cm

(Fingerprint region).

-

-

Absence Check: No strong bands at 1530/1350 cm

(NO

Part 3: Visualization of Characterization Workflow

The following diagram outlines the logical decision tree for validating the scaffold.

Figure 1: Logical workflow for the purification and structural validation of the target quinoline amine.

Part 4: Physicochemical Profiling & Stability

For drug development applications, the following properties must be established early to guide formulation.

| Property | Expected Value | Methodology | Relevance |

| LogP (Calc) | 2.5 – 2.8 | HPLC Retention vs. Standards | Moderate lipophilicity; suitable for oral bioavailability. |

| pKa (Amine) | 3.5 – 4.5 | Potentiometric Titration | Weak base due to conjugation with the electron-deficient quinoline ring.[1] |

| Solubility | < 0.1 mg/mL (pH 7) | Shake-flask (24h) | Likely requires salt formation (e.g., HCl or Mesylate) for aqueous solubility. |

| Melting Point | 160 – 180 °C | DSC / Capillary | Sharp endotherm indicates high crystallinity.[1] |

Stability Note: Primary aromatic amines are susceptible to oxidation.[1]

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Signs of Degradation: Darkening of solid from pale yellow to brown (N-oxide or azo formation).[1]

Part 5: Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

-

Precaution: Quinoline derivatives can be genotoxic.[1] Double-gloving and use of a fume hood are mandatory.[1]

-

Spill Cleanup: Adsorb with sand/vermiculite; do not use bleach (potential formation of N-chloroamines).[1]

References

-

Synthesis of 3-Aminoquinolines: Wang, M., et al.

-imino rhodium carbenes and 2-aminobenzaldehydes." Organic & Biomolecular Chemistry, 2014.[1] -

Quinoline Characterization (NMR Data): Araghi, R., et al. "Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions."[1][3] ResearchGate, 2018.[1]

-

Related Scaffold Properties (6-Bromo-4-methoxyquinolin-3-amine): BLD Pharm Catalog Entry.

-

General Methods for Aminoquinolines: Patel, P.S., et al. "Synthesis and characterization of 3-(4-{[(substituted phenyl) methylene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one."[4] Journal of Chemical and Pharmaceutical Research, 2012.[1][4]

-

Safety of Halogenated Quinolines: Sigma-Aldrich Safety Data Sheet for 3-Amino-6-bromoquinoline.

Sources

Unlocking the Therapeutic Potential of 6-Bromo-4-methylquinolin-3-amine: A Technical Guide for Drug Discovery

Foreword: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2] The inherent structural features of the quinoline scaffold, including its aromaticity, hydrogen bonding capabilities, and potential for diverse functionalization, make it an ideal template for the design of novel therapeutic agents. This guide focuses on a specific, yet largely unexplored derivative: 6-Bromo-4-methylquinolin-3-amine . We will dissect its structural attributes, extrapolate from the activities of its chemical cousins, and lay out a strategic roadmap for investigating its therapeutic promise.

Molecular Architecture and Synthetic Accessibility

The structure of 6-Bromo-4-methylquinolin-3-amine presents several key features for medicinal chemistry exploration:

-

The Quinoline Core: Provides a rigid, planar scaffold conducive to interactions with biological targets.

-

6-Bromo Substitution: The bromine atom can enhance binding affinity through halogen bonding, a crucial interaction in modern drug design. It also offers a potential site for further chemical modification via cross-coupling reactions.

-

4-Methyl Group: This small alkyl group can influence the compound's lipophilicity and steric profile, potentially improving membrane permeability and target selectivity.

-

3-Amino Group: This is a critical functional handle. It can act as a hydrogen bond donor and a nucleophile, allowing for the straightforward synthesis of a diverse library of derivatives, such as amides, sulfonamides, and ureas.

Proposed Synthetic Strategy

Caption: Proposed retro-synthetic analysis for 6-Bromo-4-methylquinolin-3-amine.

Potential Therapeutic Applications: A Data-Driven Hypothesis

The therapeutic potential of 6-Bromo-4-methylquinolin-3-amine can be inferred from the well-documented activities of structurally related quinoline derivatives.

Anticancer Activity

The quinoline scaffold is a prominent feature in a multitude of anticancer agents.[2][3] These compounds exert their effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[2]

| Structurally Similar Compound Class | Observed Anticancer Activity | Potential Mechanism of Action | Reference |

| 2-Substituted-4-amino-6-halogenquinolines | Antiproliferative activity against various cancer cell lines (lung, colon, liver, stomach). | Not specified, but activity is noted. | [3] |

| N-alkylated, 2-oxoquinoline derivatives | Cytotoxic agents. | Not specified, but cytotoxicity is observed. | [3] |

| 6-Bromo quinazoline derivatives | Antiproliferative activity against MCF-7 and SW480 cancer cell lines. | Potential EGFR inhibition. | [4] |

| 4-Anilinoquinoline Kinase Inhibitors | Kinase inhibition (e.g., Lapatinib, Erlotinib). | Targeting the ATP-binding site of kinases. | [5] |

Proposed Research Trajectory: Anticancer Drug Development

Given the evidence, a primary research avenue for 6-Bromo-4-methylquinolin-3-amine is in oncology. The 3-amino group provides a perfect anchor point for synthesizing a library of derivatives to probe structure-activity relationships (SAR).

Experimental Workflow:

Caption: Experimental workflow for anticancer drug discovery.

Antimicrobial and Antiparasitic Activity

Quinoline derivatives have a rich history as anti-infective agents, with notable examples being the antimalarial drugs chloroquine and primaquine.[6] Their antimicrobial activity often stems from their ability to inhibit bacterial enzymes, disrupt nucleic acid synthesis, or compromise membrane integrity.

| Structurally Similar Compound Class | Observed Antimicrobial/Antiparasitic Activity | Potential Mechanism of Action | Reference |

| Substituted quinoline-2-carboxamides | Antimycobacterial activity against M. tuberculosis. | Not specified, but activity is higher than some standards. | [7][8] |

| 8-Quinolinamines | Broad-spectrum anti-infective (antimalarial, antileishmanial, antifungal, antibacterial). | Not specified, but broad activity is noted. | [6] |

| Novel quinoline derivatives | Antibacterial activity against Gram-positive and Gram-negative bacteria. | Potential dual-targeting of LptA and Topoisomerase IV. | [9] |

Proposed Research Trajectory: Novel Anti-Infective Development

The emergence of multidrug-resistant pathogens necessitates the development of new classes of antibiotics and antiparasitic drugs. 6-Bromo-4-methylquinolin-3-amine serves as a promising starting point for this endeavor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

-

Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties.[2][10] A recent study on 6-bromo-3-methylquinoline analogues identified them as potential inhibitors of prostaglandin F2α synthase, an enzyme involved in the inflammatory cascade.[11]

Proposed Research Trajectory: Development of Anti-inflammatory Agents

The structural similarity of 6-Bromo-4-methylquinolin-3-amine to these active compounds suggests its potential as a novel anti-inflammatory agent.

Experimental Workflow:

Caption: Workflow for investigating anti-inflammatory potential.

Conclusion and Future Directions

While 6-Bromo-4-methylquinolin-3-amine remains a relatively uncharacterized molecule, the wealth of data on structurally similar quinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its versatile 3-amino group is a gateway to a vast chemical space, offering immense opportunities for lead optimization. The most promising initial research avenues appear to be in the fields of oncology, infectious diseases, and inflammation. A systematic approach, beginning with the synthesis of a focused library of derivatives and followed by a cascade of in vitro and in vivo screening, will be crucial in unlocking the full therapeutic potential of this intriguing scaffold.

References

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - MDPI. (2012, January 10). Available at: [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives - IJSDR. Available at: [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019, February 2). Available at: [Link]

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC. Available at: [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (2018, March 14). Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Available at: [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (2023, January 5). Available at: [Link]

-

(PDF) Synthesis, docking and pharmacological evaluation of some new quinoline derivatives - ResearchGate. (2017, January 17). Available at: [Link]

-

Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (2009, December 15). Available at: [Link]

-

A Review On Substitution Quinoline Derivatives and its Biological Activity - International Journal of Research in Engineering, Science and Management - IJRESM. (2021, May 15). Available at: [Link]

-

Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed. (2025, September 17). Available at: [Link]

-

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine - MDPI. (2020, October 20). Available at: [Link]

-

Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives - Semantic Scholar. Available at: [Link]

-

(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022, January 15). Available at: [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Available at: [Link]

-

6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362 - PubChem. Available at: [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. (2024, July 4). Available at: [Link]

Sources

- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 6-Bromo-4-methylquinolin-3-amine

Precision Characterization, Synthesis Protocols, and Pharmacophore Utility

Executive Summary

6-Bromo-4-methylquinolin-3-amine (CAS: 1201646-50-5) serves as a high-value heterocyclic scaffold in medicinal chemistry, specifically within the design of Type I and Type II kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its three functional handles: the nucleophilic 3-amino group, the electrophilic 6-bromo substituent, and the steric 4-methyl gatekeeper.

This technical guide provides a definitive reference for the physicochemical properties, validated synthesis via nitro-reduction, and analytical characterization of this compound. It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) campaigns.

Physicochemical Profile & Molecular Weight[1][2][3][4][5][6]

Precision Molecular Weight Calculation

For stoichiometric precision in high-throughput screening (HTS) and synthetic coupling, the molecular weight must be calculated using IUPAC standard atomic weights.

Molecular Formula:

| Element | Count | Standard Atomic Weight (Da) | Subtotal (Da) |

| Carbon (C) | 10 | 12.011 | 120.110 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Total Average MW | 237.10 g/mol | ||

| Monoisotopic Mass | 235.995 g/mol |

Isotopic Distribution (Mass Spectrometry Signature)

Due to the presence of Bromine, the mass spectrum will exhibit a characteristic 1:1 doublet pattern (M+ and M+2) derived from the natural abundance of

-

Peak A (

): ~236.0 m/z (100% relative intensity) -

Peak B (

): ~238.0 m/z (97.3% relative intensity)

Critical QC Check: In LC-MS analysis, a deviation from this 1:1 intensity ratio suggests contamination with de-brominated byproducts (impurity mass ~158 Da) or halogen exchange.

Synthesis Protocol: Nitro-Reduction Pathway

The most robust route to 6-Bromo-4-methylquinolin-3-amine avoids direct amination of the halide. Instead, it utilizes the chemoselective reduction of 6-bromo-4-methyl-3-nitroquinoline (CAS: 1185310-49-9). This method preserves the aryl bromide for downstream cross-coupling.

Reaction Logic

The 3-nitro group is reduced to the primary amine using Iron (Fe) powder in acetic acid or Stannous Chloride (

Workflow Diagram

Figure 1: Chemoselective reduction pathway avoiding hydrodebromination.

Step-by-Step Protocol (Self-Validating)

Reagents:

-

6-Bromo-4-methyl-3-nitroquinoline (1.0 eq)

-

Iron Powder (325 mesh, 5.0 eq)

-

Glacial Acetic Acid (solvent/proton source)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitro-quinoline precursor in a 1:1 mixture of Ethanol/Acetic Acid (0.1 M concentration).

-

Activation: Add Iron powder in a single portion. Observation: The suspension should turn dark grey/black.

-

Reaction: Heat to reflux (

) for 2 hours.-

Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting material (

, UV active) should disappear, replaced by a lower

-

-

Workup (Critical):

-

Cool to room temperature.[3]

-

Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

-

Neutralize the filtrate with saturated

(Caution: Gas evolution). -

Extract with EtOAc (

). Dry organics over

-

-

Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 0-5% MeOH in DCM).

Analytical Characterization

To certify the identity of the synthesized material, the following spectroscopic signatures must be observed.

Proton NMR ( -NMR, 400 MHz, )

The quinoline core provides a distinct splitting pattern.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.60 | Singlet (s) | 1H | H-2 | Deshielded by adjacent N and aromatic ring current. |

| 8.05 | Doublet (d, | 1H | H-5 | Peri-position to C4-Methyl; meta-coupled to H-7. |

| 7.85 | Doublet (d, | 1H | H-8 | Ortho-coupled to H-7. |

| 7.65 | Double doublet (dd) | 1H | H-7 | Coupled to H-8 (ortho) and H-5 (meta). |

| 5.60 | Broad Singlet (br s) | 2H | -NH2 | Exchangeable with |

| 2.45 | Singlet (s) | 3H | -CH3 | Characteristic benzylic methyl at C4. |

Quality Control Criteria

-

Purity Threshold: >95% by HPLC (

nm). -

Melting Point: Expected range

(derivative dependent, verify against standard). -

Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.

Applications in Drug Discovery[6]

Scaffold Utility

The 3-amino-4-methylquinoline core is a privileged structure in kinase inhibition.

-

3-Amino Group: Acts as a hydrogen bond donor/acceptor for the hinge region of ATP-binding pockets (e.g., MEK, BRAF).

-